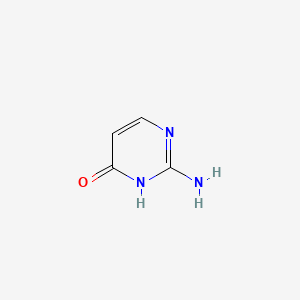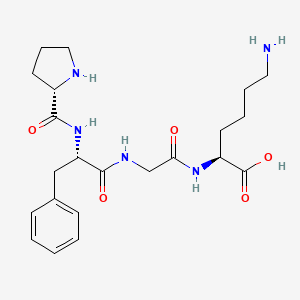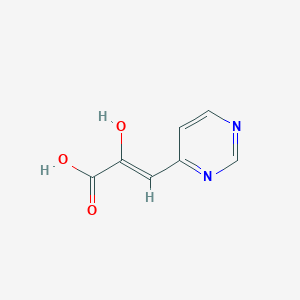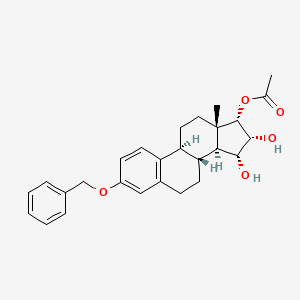
3-O-Benzyl Estetrol 17-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-O-Benzyl Estetrol 17-Acetate involves complex chemical reactions. For example, the preparation of estetrol monoglucuronides, which shares a synthetic pathway similarity, utilizes the Koenigs-Knorr reaction with cadmium carbonate as a catalyst. This method illustrates the synthetic complexity and the innovative approaches needed to create these compounds (Nambara, Sudo, & Sudo, 1976).
Molecular Structure Analysis
Analyzing the molecular structure of related compounds, such as benzyl 2,6-dihydroxy-3-nitrobenzoate, reveals intricate details about the molecular geometry and intramolecular interactions. These analyses show how the nitro group's planarity with the benzene ring indicates conjugation with the π-electron system, which is crucial for understanding the chemical behavior of complex molecules like 3-O-Benzyl Estetrol 17-Acetate (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Reactions and Properties
The catalytic synthesis of benzyl acetate through esterification demonstrates the types of chemical reactions that compounds like 3-O-Benzyl Estetrol 17-Acetate might undergo. Such reactions highlight the importance of catalysts and reaction conditions in achieving high yields and selectivity in esterification processes (Rui, 2001).
Physical Properties Analysis
The physical properties of compounds such as 3-O-Benzyl Estetrol 17-Acetate are vital for understanding their behavior in various conditions. Although specific data on 3-O-Benzyl Estetrol 17-Acetate was not found, studies on related compounds provide insights into how molecular structure affects properties like solubility, melting point, and crystal structure.
Chemical Properties Analysis
Chemical properties, including reactivity with different functional groups and stability under various conditions, are essential for comprehending a compound's utility and safety. For instance, the study on the oxidative esterification and elimination reactions undergone by steroidal aldehydes shows the complexity and variety of reactions that steroidal compounds can undergo, which could be relevant for understanding the chemical properties of 3-O-Benzyl Estetrol 17-Acetate (Lewbart et al., 1990).
Applications De Recherche Scientifique
Estetrol and Its Potential ApplicationsEstetrol (E4) is a naturally occurring estrogen produced by the human fetal liver. Recent studies have explored its applications, particularly in the context of oral contraception and menopausal symptom relief, offering a perspective on the potential utility of derivatives like "3-O-Benzyl Estetrol 17-Acetate."
Contraceptive Applications
Fruzzetti et al. (2021) discussed the clinical applications of estetrol, highlighting its use in combined oral contraceptives (COCs). Estetrol, in combination with drospirenone, has shown high acceptability, tolerability, and satisfaction compared to other COCs containing ethinylestradiol. This suggests that derivatives of estetrol, such as "3-O-Benzyl Estetrol 17-Acetate," could also have potential applications in contraception, given their structural and functional similarities to estetrol (Fruzzetti, Fidecicchi, Montt Guevara, & Simoncini, 2021).
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPMZOEOOUEIG-LHQKFFONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747112 |
Source


|
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl Estetrol 17-Acetate | |
CAS RN |
690996-24-8 |
Source


|
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

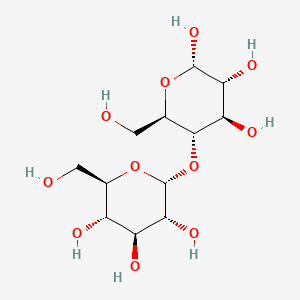

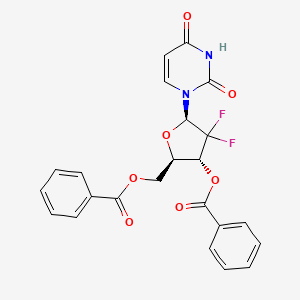
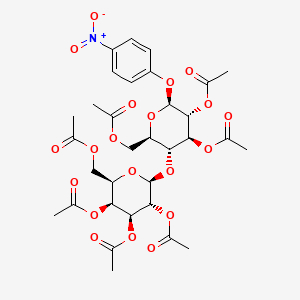
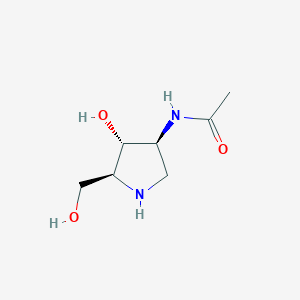
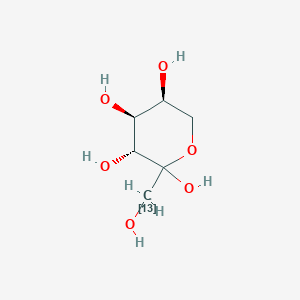
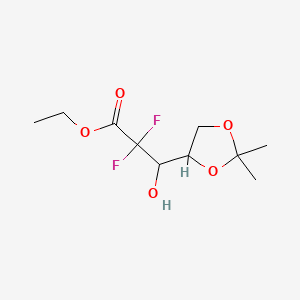
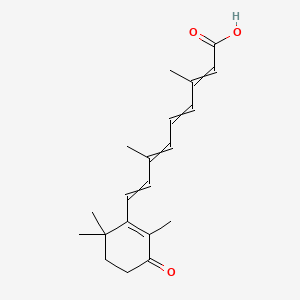
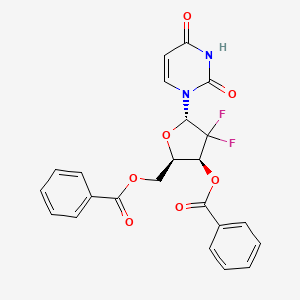
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
